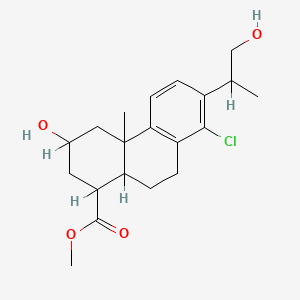
methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate is a complex organic compound with the molecular formula C20H27ClO4.
Vorbereitungsmethoden
The synthesis of methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the phenanthrene core: This can be achieved through cyclization reactions.
Introduction of functional groups: Chlorination, hydroxylation, and esterification are key steps.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Esterification and Hydrolysis: The ester group can be modified through these reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for esterification and hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential effects.
Medicine: Research is conducted on its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate can be compared with other similar compounds, such as:
Phenanthrene derivatives: These compounds share the phenanthrene core but differ in their functional groups.
Chlorinated hydrocarbons: These compounds contain chlorine atoms and exhibit similar reactivity.
Hydroxy esters: These compounds have hydroxyl and ester functional groups, contributing to their chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Eigenschaften
CAS-Nummer |
83400-64-0 |
|---|---|
Molekularformel |
C20H27ClO4 |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H27ClO4/c1-11(10-22)13-4-6-16-14(18(13)21)5-7-17-15(19(24)25-3)8-12(23)9-20(16,17)2/h4,6,11-12,15,17,22-23H,5,7-10H2,1-3H3 |
InChI-Schlüssel |
GAKNNTSLXWULPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1=C(C2=C(C=C1)C3(CC(CC(C3CC2)C(=O)OC)O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


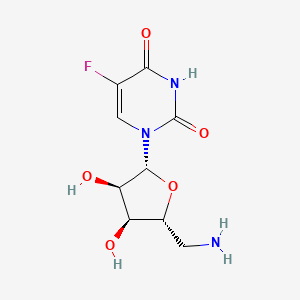
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
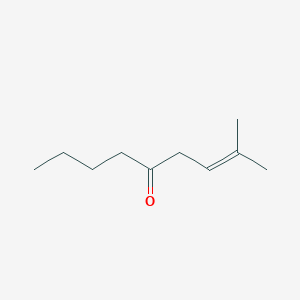
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
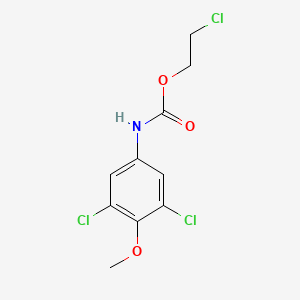
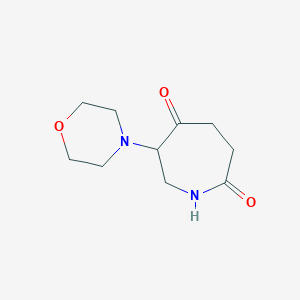
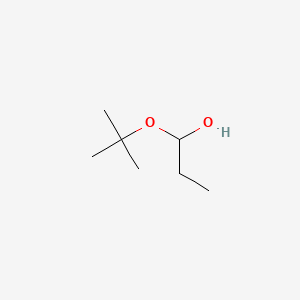
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
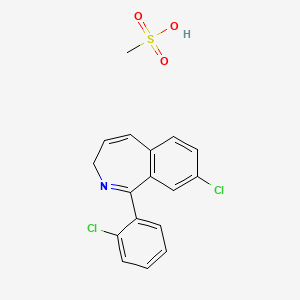
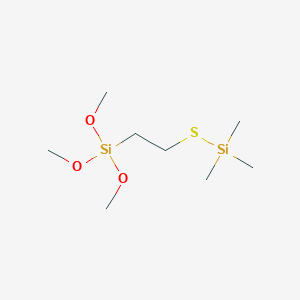

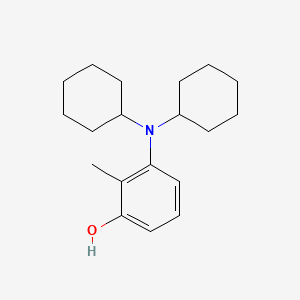
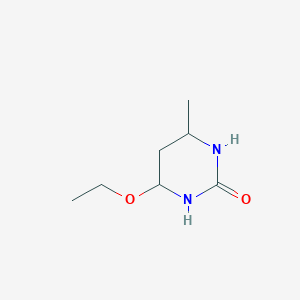
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
